Selective Dual-Target Inhibition: ZLWH-23 vs. Standard-of-Care AChE Inhibitors
ZLWH-23 is a dual-target inhibitor of AChE and GSK-3β [1]. It demonstrates potent inhibition of AChE with an IC50 of 0.27 µM and inhibition of GSK-3β with an IC50 of 6.78 µM [1]. In contrast, standard-of-care AChE inhibitors like donepezil, rivastigmine, and galantamine lack any reported direct inhibitory activity against GSK-3β [2].
| Evidence Dimension | GSK-3β Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 6.78 µM |
| Comparator Or Baseline | Donepezil / Rivastigmine / Galantamine: No direct GSK-3β inhibition reported |
| Quantified Difference | ZLWH-23 exhibits a unique GSK-3β inhibitory property absent in standard AChE inhibitors |
| Conditions | In vitro enzymatic assay |
Why This Matters
This dual activity profile is essential for research models requiring simultaneous modulation of cholinergic and tau pathology pathways, which cannot be achieved with single-target AChE inhibitors.
- [1] Liu, W., et al. (2022). Discovery of novel β-carboline derivatives as selective AChE inhibitors with GSK-3β inhibitory activity for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 229, 114020. View Source
- [2] Provensi, G., et al. (2016). Donepezil, an acetylcholine esterase inhibitor, and ABT-239, a histamine H3 receptor antagonist/inverse agonist, require the integrity of brain histamine system to exert biochemical and procognitive effects in the mouse. Neuropharmacology, 109, 139-147. View Source
